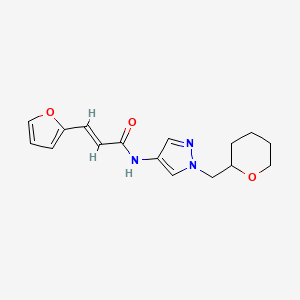

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide

Description

The compound (E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide features a conjugated acrylamide backbone linked to a furan-2-yl group and a pyrazole moiety substituted with a tetrahydro-2H-pyran (THP)-methyl chain. Key structural elements include:

- Furan ring: A five-membered oxygen-containing heterocycle known for its electron-rich aromatic system, which may enhance binding interactions in biological systems .

- Pyrazole core: A nitrogen-rich heterocycle often associated with pharmacological activities, including antifungal and anti-inflammatory properties .

- THP-methyl substituent: The tetrahydropyran group likely improves solubility and metabolic stability compared to simpler alkyl chains .

This compound’s design aligns with bioactive acrylamide derivatives reported in anticancer and antimicrobial research, though specific activity data for this molecule remains unexplored in the provided evidence .

Properties

IUPAC Name |

(E)-3-(furan-2-yl)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O3/c20-16(7-6-14-5-3-9-21-14)18-13-10-17-19(11-13)12-15-4-1-2-8-22-15/h3,5-7,9-11,15H,1-2,4,8,12H2,(H,18,20)/b7-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRRFKGFJNPVHSU-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C=CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)/C=C/C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-3-(furan-2-yl)-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acrylamide, also known as F6440-3097, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and antioxidant properties, supported by recent research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of 301.34 g/mol . The compound features a furan ring, a tetrahydro-pyran moiety, and a pyrazole ring, which are known to contribute to various biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of similar benzofuran-pyrazole compounds. For instance, compounds derived from this scaffold exhibited significant broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2.50 to 20 µg/mL . Although specific data on this compound is limited, its structural analogs have demonstrated effective inhibition against various bacterial strains.

Anti-inflammatory Activity

The anti-inflammatory properties of related compounds have been documented extensively. For example, certain pyrazole derivatives showed substantial anti-inflammatory effects with human red blood cell (HRBC) membrane stabilization percentages ranging from 86.70% to 99.25% . This suggests that this compound may also exhibit similar anti-inflammatory activity due to the presence of the pyrazole and furan moieties.

Antioxidant Activity

Antioxidant activity is another area where compounds with similar structures have shown promise. Compounds derived from benzofuran and pyrazole frameworks displayed DPPH scavenging percentages between 84.16% and 90.52% . While direct studies on the antioxidant capacity of this compound are sparse, the presence of furan and pyrazole rings suggests potential antioxidant properties.

Case Studies and Research Findings

A study published in "Bioorganic & Medicinal Chemistry Letters" indicated that compounds similar to (E)-3-(furan-2-yl)-N-(1-(tetrahydro-2H-pyran-methyl)-1H-pyrazol) exhibited weak in vitro inhibitory activity against specific enzymes. This aligns with findings from other research indicating that structural modifications can significantly influence biological activity.

Table: Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Component Variations

Furan vs. Thiophene

- Compound 3 (2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide): Replaces furan with thiophene, a sulfur-containing heterocycle. Thiophene’s higher electron density and larger atomic radius may enhance π-π stacking but reduce metabolic stability compared to furan .

- (E)-2-cyano-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-3-(thiophen-2-yl)acrylamide: Features thiophene instead of furan, paired with a pyrimidine-pyridine hybrid substituent.

Pyrazole Substituent Modifications

- (2E)-N-Allyl-2-cyano-3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylamide: Substitutes THP-methyl with allyl and nitro-methoxyphenyl groups. The nitro group may increase electrophilicity, while allyl chains could reduce steric hindrance .

- N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazole-4-carboxamido)acrylamide : Replaces THP-methyl with phenyl and methyl groups. The phenyl ring enhances hydrophobicity but may limit solubility .

Acrylamide Backbone Modifications

- (Z)-2-[(E)-3-(4-methoxyphenyl)acrylamido]-N-propyl-3-(pyridin-3-yl)acrylamide (4412): Incorporates a pyridin-3-yl group and methoxyphenyl substituent.

- (Z)-3-(4-nitrophenyl)-N-propyl-2-[(E)-3-(p-tolyl)acrylamido]acrylamide (5012) : Features nitro and p-tolyl groups, which may enhance redox activity but increase cytotoxicity risks .

Comparative Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.